
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Activity
- A study by Fahim and Ismael (2019) focused on the synthesis of novel sulphonamide derivatives of acetamides, which displayed good antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Fahim & Ismael, 2019).
Antitumor Applications
- Research on 4(3H)-quinazolinones containing biologically active moieties, conducted by El-bayouki et al. (2011), revealed their potential antitumor and antifungal activities. This indicates a significant potential for these compounds in cancer and fungal infection treatments (El-bayouki et al., 2011).
- In 2019, a study by El Kayal et al. synthesized derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide for anticonvulsant activity studies, suggesting a potential role in developing anticonvulsant drugs (El Kayal et al., 2019).
Synthesis and Pharmacological Properties
- The synthesis of the antitumor compound CP724,714, a derivative of 2-methoxy-N-(3-{4-[3-methyl-4-(6-methyl-pyridine-3-yloxy)phenylamino]quinazolin-6-yl}-E-allyl)acetamide, was described by Wei Bang-guo (2008), indicating the importance of these compounds in developing oncology drugs (Wei Bang-guo, 2008).
Antimalarial Applications
- A 2021 study by Mizukawa et al. on the synthesis and evaluation of 6,7-dimethoxyquinazoline-2,4-diamines highlighted their potent antimalarial activity. This research underscores the potential of quinazolinone derivatives in developing new antimalarial drugs (Mizukawa et al., 2021).
properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-14(18-9-11-4-3-7-17-8-11)10-20-15(22)12-5-1-2-6-13(12)19-16(20)23/h1-8H,9-10H2,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECOEMIEBPBRLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

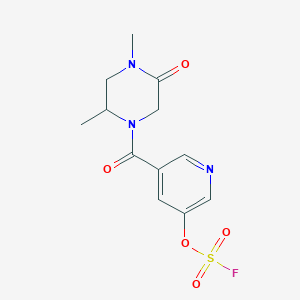
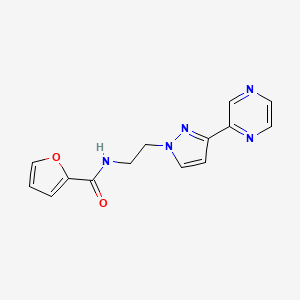

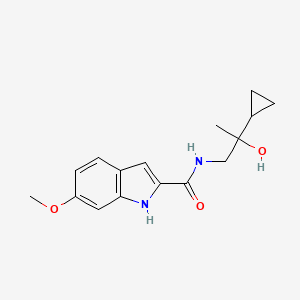
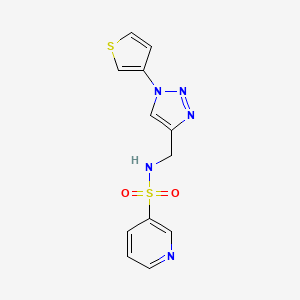
![4-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]butanoic acid hydrochloride](/img/structure/B2533416.png)
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2533417.png)
![3-[[4-(6-Tert-butyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2533419.png)
![2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2533420.png)
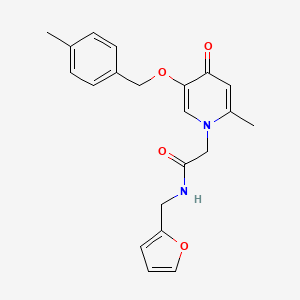

![Ethyl 5,5,7,7-tetramethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2533426.png)
![N-(1-(furan-3-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2533427.png)
